molecular formula C8H15NO2 B6194503 [4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol CAS No. 2751615-24-2

[4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol

Cat. No.: B6194503
CAS No.: 2751615-24-2
M. Wt: 157.2
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Description

[4-(aminomethyl)-1-methyl-2-oxabicyclo[211]hexan-3-yl]methanol is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core, followed by functional group modifications to introduce the aminomethyl and hydroxyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aminomethyl group can produce a primary amine.

Scientific Research Applications

Chemistry

In chemistry, [4-(aminomethyl)-1-methyl-2-oxabicyclo[211]hexan-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Medicine

In medicinal chemistry, [4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol is investigated for its potential therapeutic properties. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its bicyclic structure, which imparts specific chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2751615-24-2

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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